Tert-butyl 7-imino-7-oxo-7lambda6-thia-2-azaspiro[3.5]nonane-2-carboxylate
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Overview
Description
Tert-butyl 7-imino-7-oxo-7lambda6-thia-2-azaspiro[3.5]nonane-2-carboxylate: is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom, in this case, a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-imino-7-oxo-7lambda6-thia-2-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diene with a thiol under acidic conditions to form the spirocyclic intermediate.
Introduction of Functional Groups: Subsequent steps involve the introduction of the tert-butyl ester and the imino group. This can be done through a series of substitution and oxidation reactions, often using reagents like tert-butyl bromoacetate and ammonia.
Final Oxidation: The final step typically involves the oxidation of the sulfur atom to achieve the desired oxo and imino functionalities. This can be done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-imino-7-oxo-7lambda6-thia-2-azaspiro[3.5]nonane-2-carboxylate: can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic structure can be further oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Tert-butyl 7-imino-7-oxo-7lambda6-thia-2-azaspiro[3.5]nonane-2-carboxylate: has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of bioactive molecules, particularly those targeting enzymes or receptors in the body.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of new materials with specific mechanical or electronic properties.
Chemical Biology: It can be used as a probe to study biological processes involving sulfur-containing compounds.
Mechanism of Action
The mechanism by which tert-butyl 7-imino-7-oxo-7lambda6-thia-2-azaspiro[3.5]nonane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide rigidity and specificity in binding to these targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Tert-butyl 7-imino-7-oxo-7lambda6-thia-2-azaspiro[3.5]nonane-2-carboxylate: can be compared with other spirocyclic compounds, such as:
Spirooxindoles: Known for their biological activity and use in drug discovery.
Spirocyclic Lactams: Used in the synthesis of pharmaceuticals and agrochemicals.
Spirocyclic Sulfones: Notable for their stability and use in materials science.
The uniqueness of This compound lies in its combination of sulfur and nitrogen atoms within the spirocyclic framework, which can impart distinct chemical and biological properties.
This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl 7-imino-7-oxo-7λ6-thia-2-azaspiro[3.5]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-11(2,3)17-10(15)14-8-12(9-14)4-6-18(13,16)7-5-12/h13H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVREHYLIHPVSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCS(=N)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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